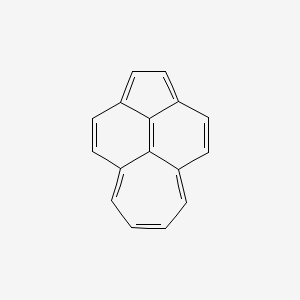
Aceplaidylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of acenaphthylene, featuring a fused cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aceplaidylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to optimize yield and purity. Techniques such as catalytic hydrogenation and dehydrogenation, along with the use of high-pressure reactors, are employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Aceplaidylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens, nitro groups, and alkyl groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
Aceplaidylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of Aceplaidylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with a similar structure but lacking the fused cycloheptane ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Aceplaidylene: this compound’s unique structure, featuring a fused cycloheptane ring, distinguishes it from other polycyclic aromatic hydrocarbons. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for studying aromaticity and developing advanced materials .
Properties
CAS No. |
194-32-1 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[7.5.2.04,16.012,15]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-4-12-6-8-14-10-9-13-7-5-11(3-1)15(12)16(13)14/h1-10H |
InChI Key |
NIALEBRUYGMNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC3=CC=C4C3=C2C(=C1)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
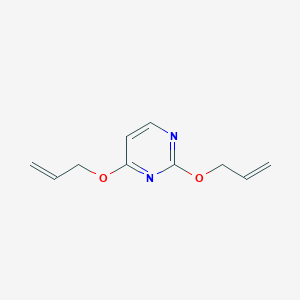
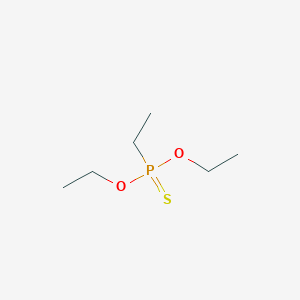
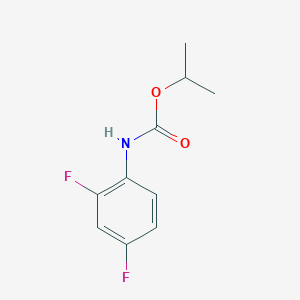
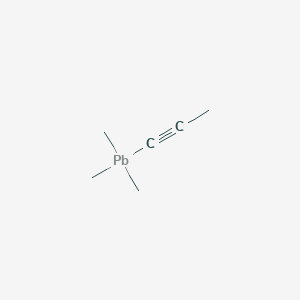
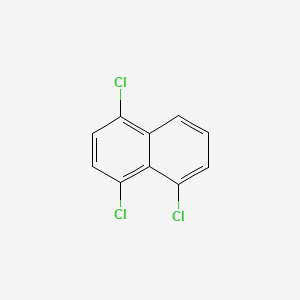
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
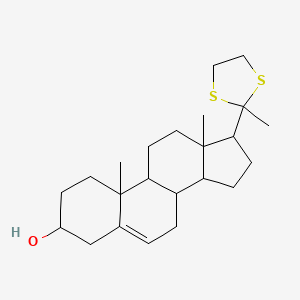
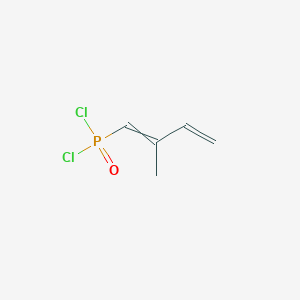


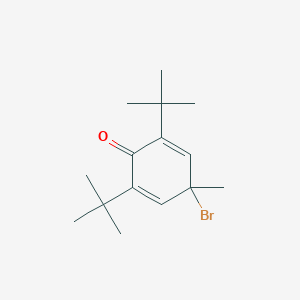

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
